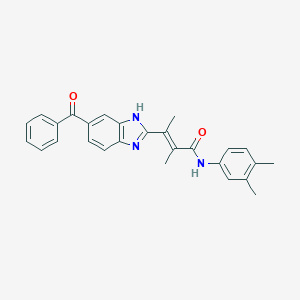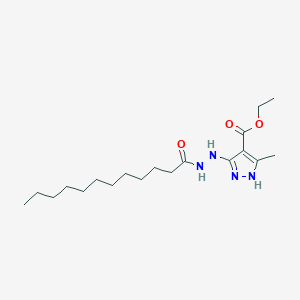![molecular formula C26H22ClN3O4 B290124 Methyl 4-{3-chloro-5-[(3-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290124.png)
Methyl 4-{3-chloro-5-[(3-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{3-chloro-5-[(3-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a member of the pyrazinone family and has been shown to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Methyl 4-{3-chloro-5-[(3-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and inflammation.
Biochemical and Physiological Effects:
Methyl 4-{3-chloro-5-[(3-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, studies have suggested that it may also have anti-oxidant, anti-bacterial, and anti-viral properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 4-{3-chloro-5-[(3-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate in lab experiments is its relatively low toxicity. Studies have shown that this compound has a high therapeutic index, meaning that it is effective at low doses and has minimal side effects.
One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on Methyl 4-{3-chloro-5-[(3-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate. One area of research involves further studying its potential as an anti-cancer agent. This could involve investigating its efficacy in different types of cancer cell lines and in animal models.
Another area of research involves exploring its potential as an anti-inflammatory agent. This could involve investigating its effects in different models of inflammation and in different types of inflammatory diseases.
Finally, there is potential for research on the synthesis and modification of Methyl 4-{3-chloro-5-[(3-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate to improve its solubility and bioavailability. This could lead to the development of more effective and efficient therapeutic agents.
Synthesemethoden
Methyl 4-{3-chloro-5-[(3-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate can be synthesized using a variety of methods. One common method involves the reaction of 3-chloro-5-aminobenzaldehyde with 2-pyrazinecarboxylic acid in the presence of a suitable catalyst. The resulting intermediate is then reacted with methyl 4-bromobenzoate to yield the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 4-{3-chloro-5-[(3-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate has been studied for its potential therapeutic applications in a variety of fields. One area of research involves its use as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of certain cancer cell lines by inducing cell cycle arrest and apoptosis.
Another area of research involves its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, suggesting that it may have therapeutic potential for the treatment of inflammatory diseases.
Eigenschaften
Molekularformel |
C26H22ClN3O4 |
|---|---|
Molekulargewicht |
475.9 g/mol |
IUPAC-Name |
methyl 4-[3-chloro-5-[(3-methoxyphenyl)methylamino]-6-oxo-1-phenylpyrazin-2-yl]benzoate |
InChI |
InChI=1S/C26H22ClN3O4/c1-33-21-10-6-7-17(15-21)16-28-24-25(31)30(20-8-4-3-5-9-20)22(23(27)29-24)18-11-13-19(14-12-18)26(32)34-2/h3-15H,16H2,1-2H3,(H,28,29) |
InChI-Schlüssel |
POHZFRSCOYXKIE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CNC2=NC(=C(N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)C(=O)OC)Cl |
Kanonische SMILES |
COC1=CC=CC(=C1)CNC2=NC(=C(N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)C(=O)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-Imino-6-methyl-4,8-diphenyl-2-oxa-4,5,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(9),3(7),5,12-tetraen-11-amine](/img/structure/B290041.png)

![5-{[2-(Dimethylamino)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl hydrosulfide](/img/structure/B290043.png)

![ethyl (3Z)-3-[(1-cyano-2-ethoxy-2-oxoethyl)hydrazinylidene]-5-methylpyrazole-4-carboxylate](/img/structure/B290049.png)
![ethyl 3-[(2E)-2-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B290050.png)
![ethyl (5Z)-3-methyl-5-[(5-oxo-1,3-diphenyl-4H-pyrazol-4-yl)hydrazinylidene]pyrazole-4-carboxylate](/img/structure/B290051.png)
![ethyl (5Z)-3-methyl-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)hydrazinylidene]pyrazole-4-carboxylate](/img/structure/B290052.png)

![4-{[2,5-dibutoxy-4-(4-morpholinyl)phenyl]diazenyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B290054.png)
![4-{[2,5-diisopropoxy-4-(4-morpholinyl)phenyl]diazenyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B290055.png)
![N-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-oxo-1,2-dihydroinden-5-yl]-4-[2,4-bis(3-methylbutyl)phenoxy]butanamide](/img/structure/B290056.png)
![N-[2-(1,3-benzothiazol-2-ylsulfanyl)-3-oxo-2,3-dihydro-1H-inden-5-yl]-4-(2,4-diisopentylphenoxy)butanamide](/img/structure/B290057.png)
methyl benzoate](/img/structure/B290064.png)